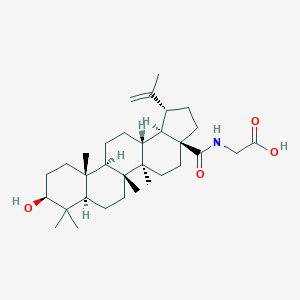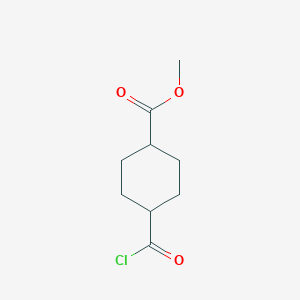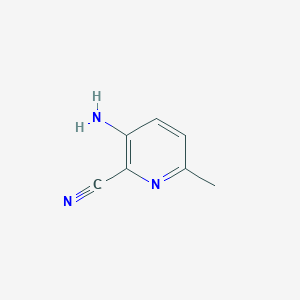![molecular formula C9H13NO4 B066354 (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid CAS No. 162107-50-8](/img/structure/B66354.png)
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic acid, also known as MPA-3Y, is a chemical compound that has gained attention in the scientific community due to its potential use in the development of new drugs. It is a derivative of but-3-ynoic acid and has a unique structure that makes it an interesting target for research.
Mecanismo De Acción
The mechanism of action of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid is not fully understood, but it is thought to act by inhibiting the activity of specific enzymes or receptors. It has been shown to have activity against a variety of targets, including histone deacetylases, proteases, and kinases.
Efectos Bioquímicos Y Fisiológicos
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid in lab experiments is its unique structure, which makes it an interesting target for research. It has also been shown to have activity against a variety of targets, making it a versatile tool for studying biological processes. However, like all chemical compounds, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid has limitations, including potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for research on (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid. One area of interest is the development of new drugs based on its structure and activity. Another area of interest is the use of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid as a tool for chemical biology research, including the study of enzyme and receptor function. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid and its potential use in the treatment of various diseases.
Métodos De Síntesis
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid can be synthesized through a multi-step process that involves the reaction of but-3-ynoic acid with various reagents. One commonly used method involves the reaction of but-3-ynoic acid with tert-butyl carbamate, followed by the addition of a base to generate (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid.
Aplicaciones Científicas De Investigación
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid has been studied extensively for its potential use in the development of new drugs. It has been shown to have activity against a variety of targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. Several studies have also investigated its potential use as a tool for chemical biology research.
Propiedades
Número CAS |
162107-50-8 |
|---|---|
Nombre del producto |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid |
Fórmula molecular |
C9H13NO4 |
Peso molecular |
199.2 g/mol |
Nombre IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic acid |
InChI |
InChI=1S/C9H13NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h1,6H,2-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 |
Clave InChI |
DFUYMGIIHZBGAX-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](C#C)C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC(C#C)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(C#C)C(=O)O |
Sinónimos |
3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



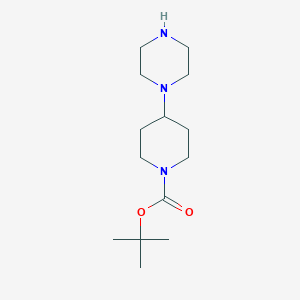
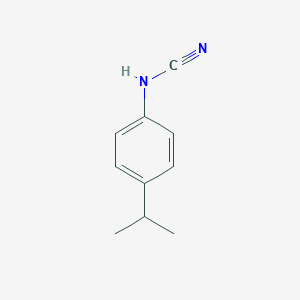
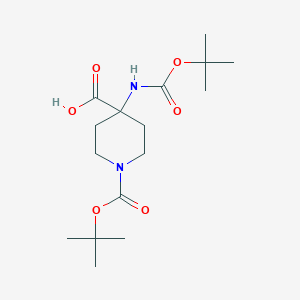
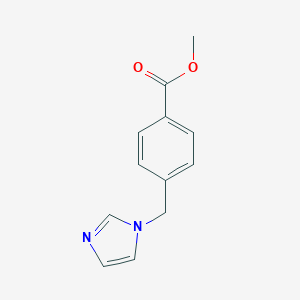
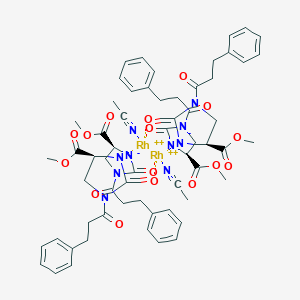
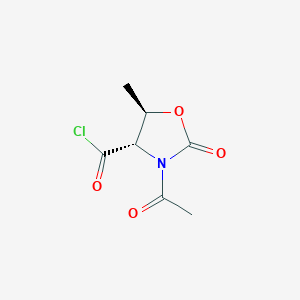
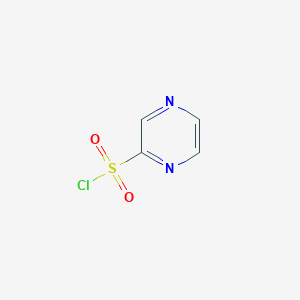
![(5-Bromobenzo[b]furan-2-yl)methylamine](/img/structure/B66291.png)
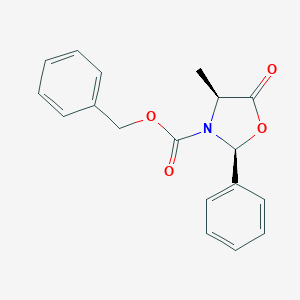
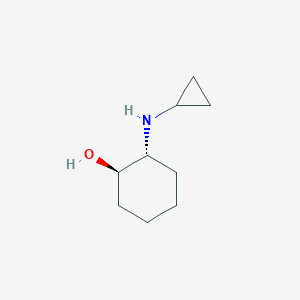
![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)
